2-Chloro-4-(4-nitrophenoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClN3O3 |
|---|---|
Molecular Weight |
251.626 |
IUPAC Name |
2-chloro-4-(4-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H |
InChI Key |
SVFZOGUHNLYZIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 4 Nitrophenoxy Pyrimidine and Its Analogues
Direct Synthesis Approaches to 2-Chloro-4-(4-nitrophenoxy)pyrimidine
Multi-Step Synthetic Sequences from Basic Pyrimidine (B1678525) Precursors
A common and effective strategy for the synthesis of this compound and its analogues commences with readily available, basic pyrimidine precursors. One such precursor is pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid). A synthetic route starting from this compound has been reported for a structurally related analogue, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine. researchgate.net This multi-step process provides a clear blueprint for accessing the target compound. The sequence generally involves an initial halogenation step to introduce the necessary chlorine atoms, followed by a selective nucleophilic substitution to introduce the aryloxy group.
The initial step in this sequence is the conversion of the pyrimidine-2,4,6(1H,3H,5H)-trione to 2,4,6-trichloropyrimidine (B138864). This is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
Halogenation and Subsequent Nucleophilic Substitution Strategies
Following the formation of a poly-chlorinated pyrimidine, such as 2,4,6-trichloropyrimidine or the more common intermediate 2,4-dichloropyrimidine (B19661), the next critical step is the regioselective introduction of the 4-nitrophenoxy group. This is accomplished through a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.
The general order of reactivity for nucleophilic substitution on dichloropyrimidines is that the C4 and C6 positions are more reactive than the C2 position. researchgate.netstackexchange.com This inherent regioselectivity is advantageous for the synthesis of this compound from 2,4-dichloropyrimidine. The reaction involves the treatment of 2,4-dichloropyrimidine with 4-nitrophenol (B140041) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or a stronger base like sodium hydride, deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide anion, which then attacks the C4 position of the dichloropyrimidine, displacing the chloride ion.
In the case of starting with 2,4,6-trichloropyrimidine, the substitution with 4-nitrophenoxide would also preferentially occur at the C4 or C6 position. Subsequent steps might be necessary to selectively retain the chlorine at the C2 position while potentially modifying the C6 position, as seen in the synthesis of the 6-(thiophen-2-yl) analogue. researchgate.net
Optimized Reaction Conditions and Yield Enhancement Protocols
The efficiency of the nucleophilic aromatic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the potential use of a catalyst.
For the synthesis of a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, the nucleophilic substitution was carried out in dimethylformamide (DMF) with triethylamine as the base, achieving a high yield of 85% for this step. researchgate.net The choice of a polar aprotic solvent like DMF is common for SₙAr reactions as it can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
To enhance yields and regioselectivity, various protocols can be employed. The use of a stronger base can accelerate the reaction by ensuring complete formation of the phenoxide. Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products, such as disubstituted pyrimidines. Therefore, reactions are often conducted at room temperature or with gentle heating. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used.
| Parameter | Typical Conditions | Rationale |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents enhance nucleophilicity. |
| Base | Triethylamine, NaH, K₂CO₃ | Deprotonates the phenol to form the active nucleophile. |
| Temperature | Room temperature to 80 °C | Balances reaction rate and selectivity. |
| Yield | Generally high (e.g., 85% reported for an analogue researchgate.net) | Dependent on substrate and specific conditions. |
General Synthetic Strategies for Pyrimidine Core Formation Relevant to this compound Derivatives
Beyond the direct functionalization of pre-existing pyrimidine rings, the construction of the pyrimidine core itself is a fundamental aspect of synthesizing a wide array of derivatives. These methods often provide access to pyrimidines with diverse substitution patterns that can then be further elaborated to yield compounds like this compound.
Cyclocondensation Reactions for Pyrimidine Ring Assembly
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. A common strategy that is relevant to the synthesis of this compound derivatives involves the initial synthesis of a 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with the pyrimidin-4-one form).
These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or urea. For instance, the reaction of an ethyl acetoacetate (B1235776) derivative with an amidine can lead to the formation of a substituted pyrimidin-4-one. This pyrimidinone can then be converted to the corresponding 4-chloropyrimidine (B154816) by treatment with a chlorinating agent like phosphorus oxychloride. Subsequent nucleophilic substitution with 4-nitrophenol would then yield the desired product. The versatility of the starting 1,3-dicarbonyl compound and amidine allows for the introduction of various substituents onto the pyrimidine ring. researchgate.net
A one-step synthesis of 2-chloropyrimidin-4-ol derivatives has also been described using thiophosgene (B130339) and 2-aminoamides, offering a novel route to key intermediates. nih.gov
Multi-Component Coupling Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of the pyrimidine core.
For example, a three-component coupling reaction catalyzed by zinc chloride has been reported for the synthesis of 4,5-disubstituted pyrimidine derivatives from a functionalized enamine, triethyl orthoformate, and ammonium (B1175870) acetate. acs.org This approach offers a convergent and atom-economical route to the pyrimidine skeleton. While this specific example leads to a different substitution pattern, the principles of MCRs can be adapted to target specific pyrimidine architectures. By carefully selecting the components, it is conceivable to design an MCR that yields a pyrimidine scaffold amenable to conversion into this compound. For instance, an MCR that produces a 2-amino-4-hydroxypyrimidine derivative could be a valuable starting point, where the amino group could later be converted to a chloro group via a Sandmeyer-type reaction, and the hydroxyl group converted as previously described.
Oxidative Annulation Approaches for Pyrimidine Derivatives
Oxidative annulation has emerged as a powerful strategy for the synthesis of pyrimidine derivatives, allowing for the construction of the heterocyclic ring through the formation of new carbon-carbon and carbon-nitrogen bonds under oxidative conditions. This approach often involves a final oxidation step to achieve the aromatic pyrimidine ring system. nih.gov
One notable method involves a [3+3] annulation–oxidation sequence. For instance, the reaction between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can be catalyzed by choline (B1196258) hydroxide, which serves as both a catalyst and a green reaction medium. mdpi.com This process yields substituted pyrimidines efficiently. mdpi.com Another innovative approach is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the pyrimidine product. acs.org
Metal-free synthesis protocols have also been developed. A facile method for creating multi-substituted pyrimidines from amidines and α,β-unsaturated ketones involves a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate. rsc.org This intermediate is then converted to the final pyrimidine product through visible-light-enabled photo-oxidation, avoiding the need for transition-metal catalysts. rsc.org
Furthermore, oxidative annulation can be promoted by reagents like potassium persulfate (K₂S₂O₈). This has been demonstrated in a synthesis involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a methine (=CH-) equivalent. mdpi.com The reaction proceeds via the activation of acetophenone–formamide conjugates to form 4-arylpyrimidines. mdpi.com
Table 1: Oxidative Annulation Approaches for Pyrimidine Derivatives
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| [3+3] Annulation-Oxidation | α,β-Unsaturated ketones, Benzamidine hydrochloride | Choline hydroxide | Green and recyclable catalyst and reaction medium. | mdpi.com |
| Copper-Catalyzed [3+3] Annulation | Amidines, Saturated ketones | Copper catalyst, 4-HO-TEMPO | Cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. | acs.org |
| Metal-Free [3+3] Annulation and Photo-oxidation | Amidines, α,β-Unsaturated ketones | Visible light | Avoids transition-metal catalysts and strong bases, proceeding under mild and green conditions. | rsc.org |
| K₂S₂O₈-Promoted Oxidative Annulation | Anilines, Aryl ketones, DMSO | K₂S₂O₈ | DMSO serves as a methine equivalent. | mdpi.com |
Green Chemistry-Inspired Methodologies for Pyrimidine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrimidine derivatives, aiming to reduce environmental impact and improve efficiency. acs.orgnih.gov These methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comnih.gov
A significant advancement in this area is the use of multicomponent reactions (MCRs). acs.org MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which is inherently more efficient and produces less waste. acs.org An example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.org This process is highly sustainable as it liberates only hydrogen and water as byproducts and can utilize alcohols derived from biomass. acs.org
Microwave-assisted synthesis and ultrasound irradiation are other key green techniques. acs.orgacs.org These methods can significantly shorten reaction times, increase product yields, and often lead to purer products compared to conventional heating methods. acs.org Solvent-free reaction conditions, sometimes employing mechanical grinding (mechanochemistry), further enhance the green credentials of pyrimidine synthesis by eliminating the need for potentially hazardous solvents. acs.orgacs.org For instance, a solvent-free approach for the iodination of pyrimidine derivatives uses solid iodine and silver nitrate (B79036) under mechanical grinding, resulting in high yields in a short reaction time. acs.org
The use of environmentally benign and reusable catalysts is another cornerstone of green pyrimidine synthesis. nih.gov Catalysts such as acidic ionic liquids, TiO₂–SiO₂, and modified ZnO nanoparticles have been successfully employed in the synthesis of various pyrimidine derivatives under green conditions. acs.org These catalysts are often recoverable and can be used in multiple reaction cycles, reducing waste and cost. acs.org
Table 2: Green Chemistry-Inspired Methodologies for Pyrimidine Synthesis
| Methodology | Key Principles | Examples | Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | Atom economy, step efficiency. | Iridium-catalyzed synthesis from amidines and alcohols. | Reduces waste, simplifies procedures, allows for diverse products. | acs.orgacs.org |
| Microwave-Assisted Synthesis | Energy efficiency, rapid heating. | Synthesis using various catalysts under microwave irradiation. | Shorter reaction times, higher yields, cleaner reactions. | acs.orgacs.org |
| Ultrasound Irradiation | Energy efficiency, sonochemical effects. | Use of ultrasound in reactions with ionic liquids. | Accelerated reaction rates, improved yields. | acs.orgacs.org |
| Solvent-Free Synthesis | Elimination of harmful solvents. | Ball milling techniques, mechanical grinding for iodination. | Clean reactions, simple workup, reduced environmental impact. | acs.orgacs.org |
| Use of Green Catalysts | Use of non-toxic, recyclable catalysts. | Choline hydroxide, TiO₂–SiO₂, modified ZnO NPs. | Reduces catalyst waste, lowers cost, often milder reaction conditions. | mdpi.comacs.org |
Chemical Reactivity and Transformation of 2 Chloro 4 4 Nitrophenoxy Pyrimidine
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is significantly π-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2, 4, and 6 positions. nih.govbhu.ac.in Leaving groups at these positions are readily displaced by a variety of nucleophiles. bhu.ac.in For 2-Chloro-4-(4-nitrophenoxy)pyrimidine, both the C2-chloro and C4-nitrophenoxy groups are potential sites for nucleophilic attack.
The chlorine atom at the C2 position of the pyrimidine ring is an excellent leaving group for SNAr reactions. The positions ortho and para to the ring nitrogens (C2, C4, C6) are activated for nucleophilic attack because the anionic charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atoms. bhu.ac.instackexchange.com
In di-substituted pyrimidines like 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com However, the regioselectivity of these reactions is highly sensitive to the nature of the substituents on the ring and the incoming nucleophile. wuxiapptec.com In the case of this compound, the C2 position is highly reactive. The chlorine atom can be displaced by a wide range of nucleophiles, including amines and hydrazine (B178648), to generate a diverse library of substituted pyrimidines. nih.govnih.govnih.gov For instance, reactions with various primary and secondary amines, often facilitated by a base such as triethylamine (B128534) or under microwave irradiation, proceed efficiently to yield 2-amino-4-(4-nitrophenoxy)pyrimidine derivatives. nih.govnih.gov Similarly, reaction with hydrazine hydrate (B1144303) readily produces 2-hydrazinyl-4-(4-nitrophenoxy)pyrimidine, a key intermediate for synthesizing fused heterocyclic systems like triazolopyrimidines. nih.govnih.govnih.gov
| Nucleophile | Product Class | Typical Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amines (e.g., anilines, piperazines) | 2-Amino-4-(4-nitrophenoxy)pyrimidines | Solvent (e.g., propanol, ethanol), Base (e.g., triethylamine), Heat or Microwave | nih.govnih.gov |
| Hydrazine Hydrate | 2-Hydrazinyl-4-(4-nitrophenoxy)pyrimidine | Ethanol, Reflux | nih.gov |
| Alkoxides | 2-Alkoxy-4-(4-nitrophenoxy)pyrimidines | Corresponding alcohol, Base | wuxiapptec.com |
The C4-nitrophenoxy group offers two main sites for chemical transformation: the ether linkage to the pyrimidine ring and the nitro group on the peripheral phenyl ring.
Ether Bond Cleavage: Ether linkages are generally stable but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. youtube.com The mechanism involves initial protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.comyoutube.com In the case of an aryl-alkyl ether, cleavage typically occurs via an SN2 attack on the less hindered alkyl carbon. For diaryl ethers or aryl ethers connected to an sp2-hybridized carbon (as in this compound), cleavage is more difficult. youtube.com However, if cleavage does occur, it is expected to happen at the pyrimidine C4-O bond, as nucleophilic substitution on an sp2-hybridized phenyl carbon is unfavorable. youtube.com This would result in the formation of 4-nitrophenol (B140041) and a C4-substituted pyrimidine (e.g., 2,4-dichloropyrimidine if HCl is used).
Reduction of the Nitro Group: The nitro group on the phenoxy moiety can be readily reduced to an amino group (NH2) using various established methods. This transformation is crucial for creating derivatives with different electronic and biological properties. Common reducing systems include catalytic hydrogenation (e.g., H2 over Pd/C, PtO2, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). wikipedia.org Other modern reagents like trichlorosilane (B8805176) in the presence of an organic base also provide a chemoselective method for nitro group reduction without affecting other sensitive functional groups. google.com The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates, and conditions can sometimes be controlled to isolate these species. nih.govmdpi.com This reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which significantly alters the electronic properties of the peripheral ring.
| Reagent System | Primary Product | Reference |
|---|---|---|
| H₂, Pd/C or PtO₂ | Amine | wikipedia.org |
| Fe, HCl or Acetic Acid | Amine | wikipedia.org |
| SnCl₂, HCl | Amine | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |
| Zinc, NH₄Cl | Hydroxylamine | wikipedia.org |
| Trichlorosilane (HSiCl₃), Organic Base | Amine | google.com |
Electrophilic Aromatic Substitution Pathways on Peripheral Rings
Electrophilic aromatic substitution (SEAr) on the pyrimidine ring itself is generally difficult due to the ring's electron-deficient character, which is further exacerbated by protonation under the strongly acidic conditions often used for SEAr. bhu.ac.inwikipedia.org Therefore, electrophilic attack is directed towards the peripheral 4-nitrophenoxy ring.
The outcome of SEAr on this ring is governed by the directing effects of its existing substituents: the ether oxygen and the nitro group.
The alkoxy (phenoxy) group is an activating, ortho, para-director due to resonance donation of its lone pair electrons into the ring.
The nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects.
In a competition between a strong deactivator and an activator, the directing influence of the more powerful group typically dominates. However, in this case, the positions ortho to the activating phenoxy group are also meta to the deactivating nitro group. Electrophilic attack will therefore preferentially occur at the positions ortho to the phenoxy group (and meta to the nitro group). The para position relative to the phenoxy group is already occupied by the nitro group. Thus, reactions like nitration or halogenation would be expected to yield products substituted on the phenyl ring at the positions adjacent to the ether linkage. Studies on the nitration of similar systems, such as 4-phenylpyrimidine, confirm that substitution occurs on the peripheral phenyl ring rather than the pyrimidine core. cdnsciencepub.com
Comprehensive Analysis of Reaction Mechanisms Leading to this compound Derivatives
While not directly reported for this compound itself, derivatives formed from it can potentially undergo intramolecular rearrangements. A notable example in pyrimidine chemistry is the Dimroth rearrangement. This is a common isomerization of heterocyclic compounds containing endocyclic and exocyclic nitrogen atoms, often observed in triazoles and iminopyrimidines.
The rearrangement typically involves a ring-opening and ring-closing sequence. For example, a 1-alkyl-2-iminopyrimidine can undergo hydrolysis to a ring-opened amino-aldehyde intermediate, which then re-closes to form a more thermodynamically stable 2-alkylaminopyrimidine. This type of rearrangement is a significant consideration in the synthesis of fused pyrimidine systems, such as the conversion of nih.govwuxiapptec.comnih.govtriazolo[4,3-c]pyrimidines to the more stable nih.govwuxiapptec.comnih.govtriazolo[1,5-c]pyrimidine isomers. The synthesis of 2-hydrazinyl-4-(4-nitrophenoxy)pyrimidine could lead to derivatives that are susceptible to such rearrangements under acidic or basic conditions.
The primary intermolecular reaction for this compound is the SNAr reaction at the C2 position. The dynamics of this reaction follow a two-step addition-elimination mechanism.
Addition Step: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, anionic tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The stability of this intermediate is key to the reaction's feasibility; the negative charge is stabilized by delocalization onto the electronegative ring nitrogens.
Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. This step is usually fast.
The reaction is sensitive to various factors. For instance, some SNAr reactions on substituted pyrimidines are directed by non-covalent interactions, such as hydrogen bonding between a substituent and the incoming nucleophile, which can lower the transition state energy and dictate regioselectivity. wuxiapptec.com Condensation reactions, such as the formation of hydrazones from a 2-hydrazinyl intermediate and an aldehyde or ketone, represent another class of intermolecular reactions. These typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the hydrazone. nih.gov
Derivatization Strategies and Scaffold Modification of 2 Chloro 4 4 Nitrophenoxy Pyrimidine
Functionalization at the C2 Position via Nucleophilic Displacement
The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine nitrogens and the 4-(4-nitrophenoxy) group activates the C2 position for attack by a wide range of nucleophiles.
The reaction generally proceeds by the addition of a nucleophile to the C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the C2-substituted product. The regioselectivity of nucleophilic attack on substituted chloropyrimidines can be influenced by the nature of the substituents on the ring. While in many 2,4-dichloropyrimidine (B19661) systems, the C4 position is more reactive, the specific electronic environment of 2-Chloro-4-(4-nitrophenoxy)pyrimidine directs substitution to the C2 position. wuxiapptec.comnih.gov
A variety of nucleophiles can be employed for this transformation, leading to a diverse library of derivatives. Common nucleophiles include primary and secondary amines, alcohols, and thiols. For instance, the reaction with various amines under basic conditions or with microwave assistance can lead to the corresponding 2-amino-4-(4-nitrophenoxy)pyrimidine derivatives. nih.govnih.gov
Table 1: Examples of Nucleophilic Displacement at the C2 Position of Related 2-Chloropyrimidines This table presents data for analogous 2-chloropyrimidine (B141910) compounds to illustrate the typical scope of the reaction.
| Starting Material | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | Various amines | Triethylamine (B128534), 80-90 °C | 2-Amino-4-substituted-6-chloropyrimidines | nih.gov |
| 2-Amino-4-chloro-pyrimidine | Substituted amines | Anhydrous propanol, triethylamine, microwave, 120-140 °C | 2-Amino-4-substituted-pyrimidines | nih.gov |
Modifications of the 4-(4-nitrophenoxy) Moiety
The 4-(4-nitrophenoxy) group offers another avenue for structural diversification, either by altering the nitro group or by varying the chemical linkage to the pyrimidine ring.
Alterations of the Nitrophenyl Substituent
The nitro group on the phenyl ring is a key functional handle that can be readily transformed into other functionalities. The most common transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov The resulting amino group can then be further derivatized through reactions like acylation, sulfonylation, or diazotization followed by substitution, allowing for the introduction of a wide array of substituents on the phenyl ring.
The presence of other reducible groups on the molecule, such as the pyrimidine ring itself, requires careful selection of the reducing agent to achieve chemoselectivity. For instance, in related nitroaromatic compounds, specific conditions have been developed to selectively reduce the nitro group without affecting other parts of the molecule. nih.gov
Chemical Linkage Variations of the Phenoxy Group
The ether linkage between the pyrimidine ring and the nitrophenyl moiety can be cleaved under certain conditions, allowing for the introduction of different functionalities at the C4 position. While ether linkages are generally stable, the electron-deficient nature of the pyrimidine ring can facilitate nucleophilic attack at C4, leading to the displacement of the 4-nitrophenoxy group. Strong nucleophiles and harsh reaction conditions may be required for this transformation.
Alternatively, the starting material for this compound, which is often 2,4-dichloropyrimidine, can be reacted with a different nucleophile at the C4 position to generate analogs with varied linkages.
Introduction of Diverse Substituents on the Pyrimidine Ring
Beyond the C2 and C4 positions, the pyrimidine ring of this compound can be further functionalized. The introduction of substituents at the C5 or C6 positions can significantly impact the molecule's properties. Electrophilic substitution reactions on the pyrimidine ring are generally difficult due to its electron-deficient nature. However, lithiation followed by quenching with an electrophile can be a viable strategy for introducing substituents at specific positions, provided a suitable directing group is present.
In related pyrimidine systems, functionalization at the C5 position has been achieved through various methods, including halogenation and subsequent cross-coupling reactions. rsc.org These approaches could potentially be adapted for the derivatization of the this compound scaffold.
Formation of Fused Heterocyclic Systems Incorporating the Pyrimidine Core
The pyrimidine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems, such as thienopyrimidines and triazolopyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. sigmaaldrich.comresearchgate.net
The synthesis of thienopyrimidines can be envisioned by reacting a suitably functionalized derivative of this compound with reagents that can form the thiophene (B33073) ring. For example, a derivative with an amino group at C5 and a cyano group at C6 could undergo cyclization with a sulfur-containing reagent.
Triazolopyrimidines can be synthesized by introducing a hydrazine (B178648) moiety onto the pyrimidine ring, typically by displacing the C2-chloro group with hydrazine. The resulting hydrazinylpyrimidine can then be cyclized with a one-carbon synthon, such as formic acid or a trialkyl orthoformate, to form the fused triazole ring. sigmaaldrich.com The specific reaction pathways often involve the initial derivatization of the starting pyrimidine to introduce the necessary functional groups for the cyclization reaction.
Table 2: Examples of Fused Heterocycle Synthesis from Pyrimidine Precursors This table illustrates general strategies for the synthesis of fused pyrimidines from related starting materials.
| Starting Pyrimidine Derivative | Reagents for Fusion | Fused Heterocycle Formed | General Strategy | Reference |
|---|---|---|---|---|
| 7-Chloro-1,2,3-triazolo[4,5-d]pyrimidines | Hydrazides | Triazolotriazolopyrimidine | Nucleophilic displacement followed by intramolecular cyclization | sigmaaldrich.com |
| 5-Iodopyrimidines | Phenylacetylene, Palladium catalyst | Furo- or Thieno[2,3-d]pyrimidine | Cross-coupling followed by cyclization | plos.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 4 Nitrophenoxy Pyrimidine Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of 2-Chloro-4-(4-nitrophenoxy)pyrimidine is expected to reveal distinct signals for the aromatic protons on both the pyrimidine (B1678525) and the nitrophenoxy rings. The pyrimidine protons would likely appear as doublets, while the protons on the para-substituted nitrophenoxy group would present as a characteristic AA'BB' system or two distinct doublets. The integration of these signals would confirm the number of protons in each environment.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen will appear at a lower field (higher ppm).
2D NMR (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyrimidine ring and on the nitrophenoxy ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the nitrophenoxy group to the pyrimidine ring via the ether linkage.
A hypothetical data table summarizing the expected NMR data for this compound is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| Pyrimidine-H5 | ~7.2 | ~115 | Pyrimidine-H6 | C4, C6 |
| Pyrimidine-H6 | ~8.5 | ~160 | Pyrimidine-H5 | C2, C4, C5 |
| Nitrophenoxy-H2'/H6' | ~8.3 | ~125 | Nitrophenoxy-H3'/H5' | C4', C1' |
| Nitrophenoxy-H3'/H5' | ~7.4 | ~120 | Nitrophenoxy-H2'/H6' | C1', C5' |
| Pyrimidine-C2 | - | ~161 | - | Pyrimidine-H6 |
| Pyrimidine-C4 | - | ~170 | - | Pyrimidine-H5, Pyrimidine-H6, Nitrophenoxy-H2'/H6' |
| Pyrimidine-C5 | - | ~115 | - | Pyrimidine-H6 |
| Pyrimidine-C6 | - | ~160 | - | Pyrimidine-H5 |
| Nitrophenoxy-C1' | - | ~150 | - | Nitrophenoxy-H2'/H6', Nitrophenoxy-H3'/H5' |
| Nitrophenoxy-C4' | - | ~145 | - | Nitrophenoxy-H2'/H6', Nitrophenoxy-H3'/H5' |
Vibrational Spectroscopy: Infrared and Raman Applications for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uk These methods are complementary and offer valuable information about the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
C=N and C=C stretching vibrations from the pyrimidine ring, typically in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Asymmetric and symmetric NO₂ stretching from the nitro group, which are strong bands usually found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
C-O-C (ether) stretching vibrations, typically appearing in the 1250-1050 cm⁻¹ range.
C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum, around 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. cardiff.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR data, providing strong signals for the symmetric vibrations of the aromatic rings and the nitro group.
A table of expected vibrational frequencies for this compound is provided below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=N/C=C Stretch (Pyrimidine) | 1600-1450 | 1600-1450 |
| Asymmetric NO₂ Stretch | 1530-1500 | Weak or inactive |
| Symmetric NO₂ Stretch | 1350-1330 | 1350-1330 |
| C-O-C Asymmetric Stretch | 1250-1200 | Weak or inactive |
| C-O-C Symmetric Stretch | 1100-1050 | 1100-1050 |
| C-Cl Stretch | 800-600 | 800-600 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the precise molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental composition.
Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion and fragment ions. The fragmentation pattern is a unique characteristic of a molecule and can be used to deduce its structure. For this compound, some expected fragmentation pathways could include:
Loss of the nitro group (NO₂): This would result in a fragment ion with a mass corresponding to the loss of 46 Da.
Cleavage of the ether bond: This could lead to the formation of a 4-nitrophenoxy radical and a 2-chloropyrimidin-4-yl cation, or vice versa.
Loss of a chlorine atom: This would produce a fragment ion with a mass 35 or 37 Da less than the molecular ion, depending on the isotope of chlorine.
Fragmentation of the pyrimidine ring: This can lead to the loss of small molecules like HCN.
The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, corroborating the data obtained from NMR and vibrational spectroscopy. sapub.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive elucidation of its solid-state structure. Key structural parameters that could be determined include:
The planarity of the pyrimidine and nitrophenoxy rings.
The precise bond lengths and angles of all atoms in the molecule, which can provide insights into bond orders and electronic effects.
The intermolecular interactions in the crystal lattice, such as stacking interactions between the aromatic rings or other non-covalent interactions, which govern the crystal packing.
This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyrimidine and nitrophenoxy systems. The presence of the nitro group, a strong chromophore, is likely to result in a significant absorption in the UV or near-visible region. The position and intensity of these absorption bands are sensitive to the solvent polarity, which can be used to study solvent-solute interactions. researchgate.net
Fluorescence Spectroscopy: While not all molecules are fluorescent, if this compound or its derivatives exhibit fluorescence, this technique can provide further insights into their excited state properties. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are sensitive parameters that can be influenced by the molecular structure and environment.
The study of the electronic spectra is crucial for understanding the photophysical properties of the molecule and is often complemented by theoretical calculations to assign the observed electronic transitions. nih.gov
Computational and Theoretical Chemistry Studies on 2 Chloro 4 4 Nitrophenoxy Pyrimidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the properties of 2-Chloro-4-(4-nitrophenoxy)pyrimidine. These methods offer a detailed understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics. nih.gov
Geometrical Optimization and Conformational Landscape Analysis
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Reference Compound(s) |
| C-Cl Bond Length | ~1.74 Å | 2-chloropyrimidine (B141910) nih.gov |
| C-O (ether) Bond Length | ~1.37 Å | Phenoxypyrimidine derivatives |
| N-C-N (pyrimidine) Angle | ~115° | Pyrimidine (B1678525) derivatives irjweb.com |
| C-O-C (ether) Angle | ~118° | Phenoxypyrimidine derivatives |
| Dihedral Angle (Pyr-O-Ph-NO2) | 20-40° | Biphenyl and related systems |
Note: These values are estimations based on computational studies of structurally related molecules and may vary for the specific title compound.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
The electronic properties of this compound are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting ability. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely centered on the electron-withdrawing nitrophenyl and chloropyrimidine moieties. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related pyrimidine derivatives, HOMO-LUMO gaps calculated by DFT are typically in the range of 3-5 eV. irjweb.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and the chloro substituent, highlighting areas prone to nucleophilic attack.
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating capacity |
| LUMO Energy | ~ -3.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Chemical reactivity and stability irjweb.com |
Note: These values are estimations based on DFT calculations for analogous nitroaromatic and pyrimidine compounds.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, it is possible to assign specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes include the C-Cl stretching, the pyrimidine ring breathing modes, the C-O-C ether stretching, and the symmetric and asymmetric stretching of the NO2 group. Theoretical calculations on similar molecules have shown that the C-Cl stretching in chloropyrimidines appears around 700-800 cm⁻¹. nih.gov The nitro group vibrations are typically strong and are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3050-3150 |
| C=N (Pyrimidine) | Stretching | 1550-1600 |
| NO2 | Asymmetric Stretching | 1530-1550 |
| NO2 | Symmetric Stretching | 1340-1360 |
| C-O-C (Ether) | Asymmetric Stretching | 1240-1280 |
| C-Cl | Stretching | 750-800 |
Note: These are predicted ranges based on DFT calculations for compounds with similar functional groups. nih.gov
UV-Vis Spectral Prediction using Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The primary transitions are likely to involve the promotion of an electron from the HOMO to the LUMO. Given the extended conjugation and the presence of chromophoric groups (nitrophenyl and pyrimidine), significant absorption in the UV region is expected. TD-DFT calculations on similar aromatic systems suggest that the main absorption bands would likely fall in the 250-400 nm range. The solvent environment can influence the position of these absorption maxima, a factor that can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM) in TD-DFT calculations. mdpi.com
Theoretical Studies on Structure-Property Relationships (excluding biological activity)
Theoretical studies can establish relationships between the molecular structure of this compound and its physicochemical properties. For instance, the calculated electronic properties can be correlated with its reactivity in chemical reactions. The presence of the electron-withdrawing nitro group and the chloro-substituted pyrimidine ring suggests that the molecule could be susceptible to nucleophilic aromatic substitution reactions. The ether linkage, on the other hand, provides a degree of conformational flexibility which can influence its physical properties such as melting point and solubility. By systematically modifying the structure in silico (e.g., changing the substituent on the pyrimidine or phenoxy ring) and calculating the resulting properties, it is possible to build a structure-property relationship model. This approach is valuable for designing new molecules with tailored physicochemical characteristics. nih.gov
As a highly specialized AI, I regret to inform you that a comprehensive and scientifically accurate article on the computational and theoretical chemistry of "this compound," specifically focusing on the analysis of its intermolecular interactions and crystal packing phenomena as requested, cannot be generated at this time.
Extensive and targeted searches of available scientific databases and literature have not yielded any specific crystallographic studies or detailed analyses of the intermolecular interactions for the precise compound, this compound. The provided outline requires in-depth research findings and data tables that are exclusively pertinent to this molecule.
While research exists for compounds with similar structural motifs, such as other substituted pyrimidines or molecules containing a nitrophenoxy group, this information is not directly transferable and would not adhere to the strict requirement of focusing solely on this compound. The generation of content based on related but distinct molecules would not meet the standard of scientific accuracy and specificity demanded by the request.
Therefore, without access to published crystallographic data and computational analysis for this compound, fulfilling the instructions to generate a thorough and authoritative article on this specific topic is not possible.
Role in Chemical Synthesis and Design
Precursor in the Synthesis of Complex Organic Molecules
2-Chloro-4-(4-nitrophenoxy)pyrimidine serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The reactivity of the chlorine atom at the 2-position of the pyrimidine (B1678525) ring allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This characteristic is fundamental to its role as a precursor.
The general synthetic utility of 2-chloropyrimidine (B141910) derivatives is well-established. For instance, the related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, is a key intermediate in the development of small molecule anticancer drugs. researchgate.net The synthesis of such molecules often involves a step-wise functionalization of a pyrimidine scaffold. Typically, the synthesis starts from a more basic pyrimidine derivative, which undergoes chlorination and subsequent nucleophilic substitution to introduce desired moieties. researchgate.netsemanticscholar.org
In the case of this compound, the 4-nitrophenoxy group is generally stable under the conditions used to displace the 2-chloro group. This allows for selective modification at the C2 position. The resulting 2-substituted-4-(4-nitrophenoxy)pyrimidine can then undergo further transformations, such as reduction of the nitro group to an amine, which can be further functionalized. This step-wise approach provides a pathway to complex molecules with diverse substitution patterns.
A representative reaction scheme is the substitution of the 2-chloro group with various amines or other nucleophiles, leading to a diverse set of derivatives. The choice of the nucleophile is critical in determining the properties of the final product.
| Precursor | Reagent | Product | Application |
| This compound | Amine (R-NH2) | 2-(Alkyl/Aryl)amino-4-(4-nitrophenoxy)pyrimidine | Intermediate for bioactive molecules |
| This compound | Thiol (R-SH) | 2-(Alkyl/Aryl)thio-4-(4-nitrophenoxy)pyrimidine | Intermediate for bioactive molecules |
| This compound | Alcohol (R-OH) | 2-Alkoxy-4-(4-nitrophenoxy)pyrimidine | Intermediate for material science applications |
This table represents potential reactions based on the known reactivity of 2-chloropyrimidines.
Chemical Scaffold for Combinatorial Library Generation Focusing on Structural Diversity
The structure of this compound is ideally suited to serve as a scaffold for the generation of combinatorial libraries. Combinatorial chemistry is a powerful tool in drug discovery and materials science for synthesizing a large number of compounds in a short period. The core principle is to start with a central scaffold and systematically introduce a variety of substituents.
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com By using this compound as the starting scaffold, a library of compounds can be generated by reacting it with a diverse set of nucleophiles to displace the chlorine atom. This approach allows for the systematic exploration of the chemical space around the pyrimidine core.
For example, a research effort focused on the synthesis of tricyclic 4-chloro-pyrimido[4,5-b] researchgate.netnih.govbenzodiazepines utilized a chloropyrimidine derivative to generate a library of compounds with potential applications in drug discovery. nih.gov This highlights the utility of a reactive chloro-pyrimidine scaffold in creating molecular diversity.
The generation of a combinatorial library from this compound would involve the following conceptual steps:
Scaffold Selection : this compound is chosen for its reactive handle (the chloro group) and the potential for secondary modification (the nitro group).
Diversity Introduction : The scaffold is reacted with a library of building blocks, such as primary and secondary amines, to create a large set of derivatives with varying substituents at the 2-position.
Further Diversification : The resulting library can be further diversified by chemical modification of the 4-nitrophenoxy group, for instance, by reducing the nitro group and then reacting the resulting amine with a library of electrophiles.
This strategy can lead to the rapid identification of compounds with desired biological activities or material properties.
Contribution to Advanced Heterocyclic Scaffold Design
The pyrimidine core of this compound is a fundamental building block in the design of more complex, advanced heterocyclic scaffolds. Fused heterocyclic systems often exhibit unique biological and physical properties, and their synthesis is a key area of organic chemistry research.
The reactivity of the 2-chloro group and the potential for reactions involving the pyrimidine ring nitrogens and the attached phenoxy group allow for the construction of fused ring systems. For example, intramolecular cyclization reactions can be designed to create tricyclic or tetracyclic structures. A study on the synthesis of pyrimidine derivatives demonstrated that 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs could be transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives. rsc.org
While specific examples for this compound are not prevalent in the literature, the principles of heterocyclic scaffold design can be applied. For instance, a substituent could be introduced at the 2-position that contains a functional group capable of reacting with the nitrophenoxy moiety (after its reduction to an aminophenoxy group) to form a new ring. This would lead to the creation of novel, complex heterocyclic systems with the pyrimidine ring at their core.
The design of such advanced scaffolds is crucial for the development of new therapeutic agents and functional materials, as the rigid, three-dimensional structures of fused heterocycles can lead to high-affinity interactions with biological targets.
| Starting Scaffold | Reaction Type | Resulting Fused Scaffold | Potential Application |
| 2-Substituted-4-(4-aminophenoxy)pyrimidine | Intramolecular cyclization | Fused pyrimido-benzoxazine derivatives | Medicinal Chemistry |
| This compound | Annulation with a bifunctional reagent | Polycyclic heterocyclic systems | Materials Science |
This table illustrates hypothetical pathways to advanced heterocyclic scaffolds based on established chemical principles.
Design of Chemical Ligands in Coordination Chemistry (where applicable to non-biological systems)
In the context of non-biological systems, the nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The design of ligands is a central aspect of coordination chemistry, as the properties of the resulting metal complexes are highly dependent on the nature of the ligands.
While there is extensive research on N-heterocyclic carbenes and other nitrogen-based ligands in coordination chemistry, specific applications of this compound as a ligand in non-biological systems are not widely reported. uni-wuerzburg.de However, the fundamental structural features of this compound suggest potential for such applications.
The pyrimidine ring can act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms. The electronic properties of the pyrimidine ring, and thus its coordinating ability, are influenced by its substituents. The electron-withdrawing nature of the chloro and nitrophenoxy groups in this compound would decrease the basicity of the pyrimidine nitrogens, making it a weaker Lewis base compared to unsubstituted pyrimidine. This could be advantageous in the design of catalysts where fine-tuning of the electronic properties of the metal center is required.
Furthermore, the 2-chloro group can be substituted with other functionalities that are known to be excellent ligands, such as phosphines or pyridyl groups. This would transform the molecule into a multidentate ligand capable of forming stable chelate complexes with metal ions. The design of such ligands is a key strategy in the development of new catalysts, sensors, and materials with interesting photophysical or magnetic properties.
Future Research Directions and Unexplored Chemical Avenues for 2 Chloro 4 4 Nitrophenoxy Pyrimidine
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 2-Chloro-4-(4-nitrophenoxy)pyrimidine is crucial for its accessibility and application. Future research should prioritize the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign.
Current synthetic strategies often rely on conventional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future explorations could focus on multicomponent reactions (MCRs), which offer an atom-economical approach to constructing complex molecules in a single step. organic-chemistry.orgacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that utilizes readily available starting materials. organic-chemistry.orgacs.org Investigating similar MCRs for the synthesis of this compound could significantly improve its synthetic efficiency.
Furthermore, the principles of green chemistry should be integrated into the synthetic design. researchgate.netnih.gov This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis. researchgate.netnih.gov For instance, the synthesis of pyrimidine (B1678525) derivatives has been achieved using visible light irradiation in a catalyst- and solvent-free manner, a strategy that could be adapted for the target molecule. researchgate.net The use of solid-supported reagents and catalysts could also facilitate easier purification and reduce waste.
Exploration of Advanced Catalytic Transformations
The functionalization of the this compound scaffold through advanced catalytic transformations presents a significant opportunity to create a diverse library of novel compounds with potentially enhanced properties.
The pyrimidine ring is amenable to various catalytic modifications. A key area for future research is the selective C-H activation of the pyrimidine core. nih.gov This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom- and step-economical approach.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these methods are established for pyrimidines, their application to this compound, particularly for the selective substitution of the chloro group, warrants further investigation to optimize reaction conditions and explore the scope of coupling partners. nih.gov
Photocatalysis has emerged as a mild and powerful tool for the functionalization of heterocycles. dntb.gov.ua The use of visible-light-driven photocatalysis could enable novel transformations on the this compound core that are not accessible through traditional thermal methods. This could include radical-mediated additions and cycloadditions.
Investigation of Gas-Phase Chemistry and Reaction Dynamics
The intrinsic properties and reactivity of this compound can be elucidated through the study of its gas-phase chemistry and reaction dynamics. This fundamental understanding is currently lacking and represents a significant unexplored avenue of research.
Mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), can be employed to study the fragmentation pathways of the protonated molecule. nih.gov This would provide valuable information about the relative bond strengths and the stability of different fragments, which can be correlated with its reactivity. The fragmentation of other pyrimidine derivatives has been shown to be dependent on the protonation sites and the nature of the substituents. nih.gov
The reactivity of the molecule with various radicals and ions in the gas phase can also be investigated. Studies on the gas-phase reactions of nitrocatechols with OH radicals have shown that the nitro group has a deactivating effect on the aromatic ring. copernicus.org Similar investigations on this compound could reveal the influence of the chloro and nitrophenoxy groups on the reactivity of the pyrimidine core. The analysis of nitroaromatic compounds in the gas phase has been achieved using techniques like gas chromatography-electron-capture negative ionisation mass spectrometry (GC-ECNI-MS), which could be applied to study the target molecule. nih.govcopernicus.org
Theoretical Prediction of Novel Reactivity Patterns and Unconventional Transformations
Computational chemistry provides a powerful tool for predicting the reactivity and exploring potential reaction pathways of this compound that may not be intuitively obvious.
Quantum chemical investigations can also be employed to explore the mechanisms of potential unconventional transformations. nih.gov For example, theoretical studies on the addition reactions between pyrimidine-type radicals and neighboring nucleobases have shed light on the sequence effects in DNA damage. rsc.org Similar computational approaches could be used to predict the outcomes of radical-mediated reactions involving this compound. Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models could help in predicting the biological activities of novel derivatives based on their structural features. nih.govnih.govresearchgate.net
Design of New Functional Materials Incorporating the Pyrimidine Scaffold
The unique electronic and structural features of the this compound scaffold make it a promising building block for the design of novel functional materials with tailored properties.
The pyrimidine moiety is known to be a component of various functional materials, including luminescent materials and materials for photoreactive surfaces. mdpi.com The incorporation of this compound into polymer chains could lead to the development of functional polymers with interesting optical, electronic, or responsive properties. nih.gov The nitrophenoxy group, in particular, may impart useful characteristics for applications in nonlinear optics or as sensors.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Chloro-4-(4-nitrophenoxy)pyrimidine, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C). Reaction progress is monitored by TLC, and purification is achieved via column chromatography .
- Key Considerations : Solvent choice and base strength directly influence reaction efficiency. Excess 4-nitrophenol (1.2–1.5 equivalents) improves yield by driving the substitution to completion.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.25–8.15 ppm and nitrophenoxy group integration) .
- IR Spectroscopy : Identifies functional groups (N-O stretches at 1140–1325 cm⁻¹, C-Cl at 730 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (observed [M+1]⁺ at m/z 308) .
- Best Practice : Cross-validate data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities.
Q. What biological targets are associated with pyrimidine derivatives like this compound?
- Methodological Answer : Pyrimidine analogs often target enzymes (e.g., kinases) or receptors (e.g., adenosine receptors). For this compound:
- Kinase Inhibition : Structural analogs (e.g., Aurora kinase inhibitors) suggest potential binding to ATP pockets via halogen and nitro interactions .
- Antimicrobial Activity : Nitrophenoxy groups may disrupt microbial membrane proteins or DNA gyrase .
Advanced Research Questions
Q. How can contradictory spectral data during characterization be resolved?
- Methodological Answer :
- NMR Discrepancies : Compare experimental shifts with literature analogs (e.g., 2-chloro-4-(trifluoromethyl)phenoxy derivatives) . Use DEPT-135 to distinguish CH₂/CH₃ groups in complex spectra.
- Mass Spec Anomalies : Perform HRMS to rule out adducts or isotopic interference. For example, a [M+Na]+ peak at m/z 217.02514 in related compounds can clarify ambiguities .
- Case Study : In C NMR peaks at 155.35 ppm (pyrimidine C-2) and 158.55 ppm (C-O) confirm nitrophenoxy substitution, resolving potential overlap with aromatic carbons .
Q. What strategies improve synthetic yield and purity of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO for higher boiling points, reducing side reactions .
- Catalysis : Add catalytic KI to enhance nucleophilic substitution rates .
- Workup : Use acid-base extraction (e.g., 1M HCl) to remove unreacted phenol derivatives before chromatography .
- Data-Driven Approach : Design a factorial experiment (e.g., varying solvent, base, and temperature) to identify optimal conditions via ANOVA .
Q. How does the nitro group influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The nitro group is electron-withdrawing, enhancing pyrimidine ring electrophilicity for nucleophilic attacks (e.g., Suzuki couplings at C-2 or C-6) .
- Bioactivity : Nitro groups improve membrane permeability and enable redox-activated cytotoxicity (e.g., nitroreductase-mediated activation in hypoxic tumors) .
- Validation : Compare IC₅₀ values of nitro-containing analogs vs. methoxy or amino derivatives in cell-based assays .
Q. What structural modifications enhance kinase inhibitory activity in pyrimidine derivatives?
- Methodological Answer :
- Halogen Substitution : Chlorine at C-2 increases hydrophobic interactions with kinase pockets (e.g., Aurora A kinase) .
- Heterocyclic Appendages : Fusing thieno[2,3-d]pyrimidine (as in ) improves planar rigidity, enhancing binding affinity .
- Nitro Positioning : Para-substitution on the phenoxy group optimizes steric complementarity with active sites .
- Experimental Workflow : Synthesize analogs, screen against kinase panels, and correlate SAR with X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
